3,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes a benzene ring and an anilide group . The 3D structure of similar compounds can be viewed using specialized software . More detailed structural analysis would require advanced computational chemistry techniques.Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. Notably, 3,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could be explored as an antiviral agent. Researchers have synthesized similar indole derivatives and observed inhibitory activity against influenza A and CoxB3 viruses . Further studies could explore its efficacy against other viral strains.
Anti-HIV Activity
Indole-based molecules have been explored as potential anti-HIV agents. Molecular docking studies could predict interactions between this compound and HIV-1 proteins, guiding further experimental validation .
Mechanism of Action
Target of Action
The compound appears to contain an indole nucleus , which is a common structure in many bioactive compounds. Compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that “3,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” might interact with various targets in the body.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. Given the presence of an indole nucleus, it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “3,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” might affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities observed for indole derivatives , it might have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
3,5-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-9-23-19-7-6-16(10-14(19)5-8-20(23)24)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFMJCBKARYLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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